![molecular formula C13H9ClN4O B2568014 4-クロロ-N-[1,2,4]トリアゾロ[1,5-a]ピリジン-8-イルベンゼンカルボキサミド CAS No. 338406-08-9](/img/structure/B2568014.png)

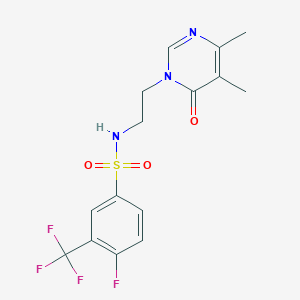

4-クロロ-N-[1,2,4]トリアゾロ[1,5-a]ピリジン-8-イルベンゼンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

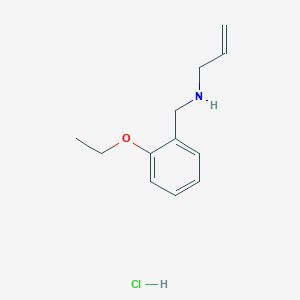

4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a useful research compound. Its molecular formula is C13H9ClN4O and its molecular weight is 272.69. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成方法

この化合物の合成方法は注目すべきです。

- マイクロ波条件下で1,2,4-トリアゾロ[1,5-a]ピリジンを合成するための触媒フリー、添加剤フリー、環境に優しい方法が確立されました。このタンデム反応はエナミノニトリルとベンゾヒドラジドを伴い、良好な収率から優れた収率をもたらします。 後期官能基化は、その合成上の有用性をさらに示しています .

蛍光発光体

4-クロロ-N-[1,2,4]トリアゾロ[1,5-a]ピリジン-8-イルベンゼンカルボキサミド: は、深青色双極性蛍光発光体の構築において電子受容体として機能します。 これらの発光体の単結晶は、ユニークな充填様式を示し、キャリア輸送を促進する可能性があります .

機械化学合成

2022年、Liuらは[3+2]環状付加反応を介して1,2,4-トリアゾロ[1,5-a]ピリジンを得るための機械化学的方法を開発しました。 このアプローチは、これらの貴重なヘテロ環にアクセスするための別の経路を提供します .

作用機序

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act on various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar 1,2,4-triazolo[1,5-a]pyridine compounds have been reported to exhibit numerous activities, including acting as inverse agonists and inhibitors .

Biochemical Pathways

Similar compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction temperature .

特性

IUPAC Name |

4-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O/c14-10-5-3-9(4-6-10)13(19)17-11-2-1-7-18-12(11)15-8-16-18/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPATDVSEWAPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)

![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)

![4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B2567943.png)

![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)

![2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2567946.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567953.png)